molecular formula C14H22O B12723639 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one CAS No. 65113-96-4

6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one

Cat. No.: B12723639
CAS No.: 65113-96-4
M. Wt: 206.32 g/mol
InChI Key: TWUIRVFTSHQTGA-UHFFFAOYSA-N
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Description

6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one is an organic compound with the molecular formula C15H24O It is known for its unique structure, which includes a cyclopentene ring with three methyl groups and a hexenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one typically involves an aldol condensation reaction. One common method involves the reaction of α-campholenic aldehyde with ethyl 2-methylacetoacetate in the presence of sodium hydride (NaH) as a base. The reaction is carried out in dioxane solvent and refluxed for 15 hours. After the reaction, the mixture is treated with hydrochloric acid (HCl) and extracted with diethyl ether (Et2O). The organic layers are then washed, dried, and the solvent is evaporated to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-2-one
  • 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-4-one
  • 6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-5-one

Uniqueness

6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of a cyclopentene ring with a hexenone chain makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

65113-96-4

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

6-(2,2,3-trimethylcyclopent-3-en-1-yl)hex-4-en-3-one

InChI

InChI=1S/C14H22O/c1-5-13(15)8-6-7-12-10-9-11(2)14(12,3)4/h6,8-9,12H,5,7,10H2,1-4H3

InChI Key

TWUIRVFTSHQTGA-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)/C=C/CC1CC=C(C1(C)C)C

Canonical SMILES

CCC(=O)C=CCC1CC=C(C1(C)C)C

Origin of Product

United States

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